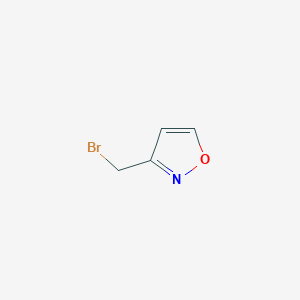

3-(Bromomethyl)isoxazole

概要

説明

“3-(Bromomethyl)isoxazole” is a compound with the CAS Number: 76632-20-7 . It has a molecular weight of 161.99 . The compound is typically stored in a freezer and has a light yellow liquid physical form .

Molecular Structure Analysis

The InChI code for “3-(Bromomethyl)isoxazole” is 1S/C4H4BrNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 .

Chemical Reactions Analysis

The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction—firstly, pericyclic cycloaddition reaction .

Physical And Chemical Properties Analysis

“3-(Bromomethyl)isoxazole” has a light yellow liquid physical form . It is typically stored in a freezer .

科学的研究の応用

- Isoxazole is widely used as a crucial moiety in drug discovery research .

- Functionalized isoxazole scaffolds show different biological activities such as anticancer, antioxidant, antibacterial, and antimicrobial activity .

- The core structure of isoxazole has been used in the development of several marketed drugs .

Drug Discovery

Synthetic Chemistry

- In the field of drug discovery, isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs .

- Most synthetic methods employ Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction .

- However, due to the disadvantages associated with metal-catalyzed reactions, there’s a growing interest in developing alternate metal-free synthetic routes .

- Cycloadditions of copper (I) acetylides to azides and nitrile oxides provide ready access to 1,4-disubstituted 1,2,3-triazoles and 3,4-disubstituted isoxazoles, respectively .

- This process is highly reliable and exhibits an unusually wide scope with respect to both components .

- A multi-component reaction (MCRs) to synthesise a range of 3-phenyl-5-(bromomethyl)isoxazoles analogues using DMF/water mixture as solvent .

- The reaction efficiently involves the 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated .

- Various 3-substituted and 3,5-disubstituted isoxazoles have been efficiently synthesized in good yields by the reaction of N-hydroxyl-4-toluenesulfonamide with α,β-unsaturated carbonyl compounds .

- This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

Metal-Free Synthetic Routes

Cycloadditions of Copper (I) Acetylides

Synthesis of 3-Phenyl-5-(Bromomethyl)Isoxazoles

Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles

- The ketone, enol, and enolate forms of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones can afford different intramolecular cyclization products, depending on the conditions .

- Reactions under basic conditions afford 2H-azirines via a neutral enol .

- Acidic conditions afford oxazoles (AcOH) and isoxales (TFA) via neutral ketones .

- The reaction of β-ketodithioesters with sodium azide furnishes β-ketonitriles in good yields .

- This process is highly reliable and exhibits an unusually wide scope with respect to both components .

- The use of either tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

- This strategy is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope .

- α-Halohydrazones/ketoximes are transformed into trisubstituted pyrazoles by treatment with phosphine, acyl chloride, and a base .

- Proper functionalization of α-haloketoximes and a change of conditions also allowed the chemoselective synthesis of chromenone-oximes as well as rearranged isoxazoles .

- A multi-component reaction (MCRs) to synthesise a range of 3-phenyl-5-(bromomethyl)isoxazoles analogues using DMF/water mixture as solvent .

- The reaction efficiently involves the 1,3-dipolar cycloaddition reaction between propargyl bromide and in situ-generated .

Synthesis of 2H-Azirines

Synthesis of β-Ketonitriles

Synthesis of 3,5-Disubstituted Isoxazoles

Synthesis of Trisubstituted Pyrazoles

Synthesis of 3-Phenyl-5-(Bromomethyl)Isoxazoles

Synthesis of 3,5-Bis(hetaryl)Isoxazoles

Safety And Hazards

将来の方向性

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . This review article highlights a comprehensive overview on the potential application of metal-free synthetic routes for the synthesis of isoxazoles with significant biological interests .

特性

IUPAC Name |

3-(bromomethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCPYWPUWLNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440278 | |

| Record name | 3-(bromomethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)isoxazole | |

CAS RN |

76632-20-7 | |

| Record name | 3-(bromomethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(bromomethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Bromomethyl)phenyl]thiophene](/img/structure/B1599555.png)